(R)-5-oxo-2,5-dihydro-2-furylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-5-oxo-2,5-dihydro-2-furylacetic acid is a 5-oxo-2,5-dihydro-2-furylacetic acid. It is an enantiomer of a (S)-5-oxo-2,5-dihydro-2-furylacetic acid.
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 4,5-bisethoxycarbonyl-2,5-dihydro-3-hydroxy-2-oxo-5-furylacetate and its derivatives were synthesized through self-condensation of ethyl oxaloacetate, providing insights into their structures and potential applications in organic synthesis (Cocker, Ladwa, Mcmurry, & Ntamila, 1971).
Methodologies in Organic Synthesis
- A general route for synthesizing 5-substituted-2-furylacetic acids, including natural metabolites like plakorsin B, was developed, indicating the compound's versatility in chemical synthesis (Hayes, Knight, Smith, & O'Halloran, 2010).
Chemical Reactions and Properties
- Studies on the synthesis of 2-Methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde highlight the chemical properties and potential applications of these compounds in industrial chemistry (Liu Zuo-zhou, 2007).
- Rhodium-catalyzed reactions involving lithium 5-methyl-2-furyltriolborate and unsaturated ketones or esters, followed by ozonolysis, were used for the enantioselective synthesis of γ-oxo-carboxylic acids, demonstrating advanced applications in asymmetric synthesis (Xiao‐Qiang Yu, Shirai, Yamamoto, & Miyaura, 2011).
Novel Compounds and Derivatives
- Research on novel compounds like 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid shows the diversity of structures that can be derived from (R)-5-oxo-2,5-dihydro-2-furylacetic acid, expanding its potential applications in synthetic chemistry (Lichitsky, Komogortsev, & Melekhina, 2022).
Reactivity and Chemical Behavior
- Investigations into the chemical reactivity of the BISARG melanoidin pigment and its derivatives, related to (R)-5-oxo-2,5-dihydro-2-furylacetic acid, provide insights into the local chemical reactivity and potential applications in biochemical processes (Frau & Glossman-Mitnik, 2018).
properties
Product Name |
(R)-5-oxo-2,5-dihydro-2-furylacetic acid |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-[(2R)-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
HPEKPJGPWNSAAV-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CC(=O)O[C@@H]1CC(=O)O |
SMILES |
C1=CC(=O)OC1CC(=O)O |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.